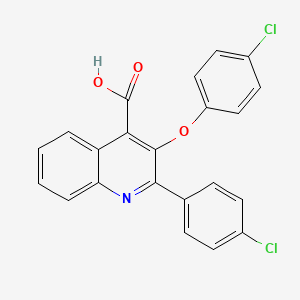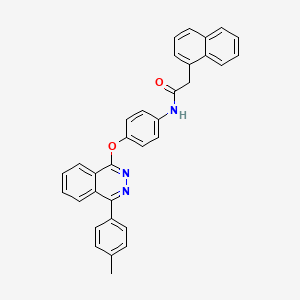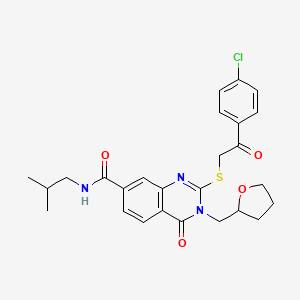methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1356715-24-6](/img/structure/B2595913.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a cyano group, and a tetrazolylacetamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(benzyloxy)phenylacetonitrile: The aldehyde group of 4-(benzyloxy)benzaldehyde is converted to a nitrile group using a reagent like sodium cyanide.
Synthesis of N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide: The final step involves the reaction of 4-(benzyloxy)phenylacetonitrile with 1H-1,2,3,4-tetrazole-1-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 4-(benzyloxy)phenylmethylamine.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-{4-(methoxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
N-{4-(fluoro)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide: Contains a fluoro group, which may alter its reactivity and biological activity.
N-{4-(hydroxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide: Features a hydroxy group, which can influence its solubility and interaction with biological targets.
The unique combination of functional groups in N-{4-(benzyloxy)phenylmethyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c19-10-17(21-18(25)11-24-13-20-22-23-24)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-9,13,17H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOHLKGMIDKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![N-({[3,3'-bithiophene]-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B2595834.png)

![3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2595838.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)
![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)
![Methyl 4-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2595845.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)
![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)

![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)
